2-Bromo-3,4-dichloro-6-fluorobenzaldehyde

Catalog No.
S14220783
CAS No.
M.F
C7H2BrCl2FO
M. Wt
271.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde

Product Name

2-Bromo-3,4-dichloro-6-fluorobenzaldehyde

IUPAC Name

2-bromo-3,4-dichloro-6-fluorobenzaldehyde

Molecular Formula

C7H2BrCl2FO

Molecular Weight

271.89 g/mol

InChI

InChI=1S/C7H2BrCl2FO/c8-6-3(2-12)5(11)1-4(9)7(6)10/h1-2H

InChI Key

MMOLSRAISVYFDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)C=O)F

2-Bromo-3,4-dichloro-6-fluorobenzaldehyde is a complex organic compound categorized as a halogenated aromatic aldehyde. Its molecular formula is C7H3BrCl2FC_7H_3BrCl_2F, and it features a benzaldehyde structure with multiple halogen substituents. The compound is characterized by the presence of bromine, chlorine, and fluorine atoms at specific positions on the benzene ring, which significantly influences its chemical reactivity and biological properties.

The chemical behavior of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde is defined by its ability to undergo various reactions:

  • Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution, allowing for the formation of diverse derivatives.
  • Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines, leading to the synthesis of hydrazones and imines.
  • Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives depending on the reagents used.

Common reagents for these reactions include sodium azide for substitution and hydrazines for condensation.

Research indicates that 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde exhibits notable biological activity. Its halogenated structure contributes to its potential as an antimicrobial and anticancer agent. The compound may interact with biological targets through mechanisms that involve enzyme inhibition or disruption of cellular processes. Specific studies have shown its effectiveness against various bacterial strains and cancer cell lines, indicating its potential utility in pharmaceutical applications.

The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde typically involves several key steps:

  • Bromination: Starting from a suitable precursor such as 3,4-dichloro-6-fluorotoluene, bromination is performed using bromine or a brominating agent under controlled conditions.
  • Oxidation: The resulting bromo compound is then oxidized to convert the methyl group into an aldehyde functional group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity suitable for further applications.

These methods can be adapted for industrial-scale production while ensuring efficiency and yield.

2-Bromo-3,4-dichloro-6-fluorobenzaldehyde has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its unique reactivity.
  • Material Science: The compound is used in the development of advanced materials, including polymers and coatings that require specific thermal or chemical properties.
  • Chemical Research: It acts as a reagent in organic synthesis for creating complex molecular architectures.

Studies have focused on the interaction of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde with various biological systems. Its interactions have been characterized using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To study molecular dynamics and conformational changes upon binding to biological targets.
  • Enzyme Inhibition Assays: To evaluate its efficacy against specific enzymes implicated in disease pathways.

These studies provide insights into the mechanism of action and potential therapeutic applications of the compound.

Several compounds share structural similarities with 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-4-chloro-6-fluorobenzaldehydeC7H3BrClF0.92
3-Bromo-2-chloro-6-fluorobenzaldehydeC7H3BrClF0.83
2-Bromo-5-chlorobenzaldehydeC7H4BrCl0.81
2-Bromo-4-fluorobenzaldehydeC7H4BrF0.79

Uniqueness: The unique positioning of bromine, chlorine, and fluorine atoms on the benzene ring gives 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde distinct chemical properties compared to its isomers. This configuration enhances its reactivity in substitution and condensation reactions, making it particularly valuable in synthetic organic chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

269.86501 g/mol

Monoisotopic Mass

269.86501 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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